6-Chloro-5-phenylpyrazin-2-amine
Description
6-Chloro-5-phenylpyrazin-2-amine is a pyrazine derivative featuring a chlorine atom at position 6 and a phenyl group at position 5 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-10-9(13-6-8(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14) |
InChI Key |
YPCDBXOHUJIFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with aniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
6-Chloro-5-phenylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter molecular properties. Below is a comparison of 6-Chloro-5-phenylpyrazin-2-amine with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Steric and Electronic Modulation :
- The phenyl group in 6-Chloro-5-phenylpyrazin-2-amine introduces steric bulk and enables π-π stacking, unlike smaller substituents (e.g., methyl in 3-Chloro-5-methylpyrazin-2-amine ).
- Electron-withdrawing groups (e.g., CF₃ in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine ) reduce electron density on the ring, altering reactivity compared to electron-donating phenyl groups.
Halogen Interactions :
- Hydrogen Bonding: 2-Amino-6-chloropyrazine (Compound 3 in ) forms hydrogen and halogen bonds in coordination polymers , a property that may differ in the phenyl-substituted analog due to steric hindrance.
Biological Activity
6-Chloro-5-phenylpyrazin-2-amine (C10H8ClN3) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a chlorine atom at the 6th position and a phenyl group at the 5th position of the pyrazine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 6-chloro-5-phenylpyrazin-2-amine |
| InChI | InChI=1S/C10H8ClN3/c11-10-9(13-6-8(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14) |
| InChI Key | YPCDBXOHUJIFCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(N=C2Cl)N |
The biological activity of 6-Chloro-5-phenylpyrazin-2-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor for various enzymes involved in disease processes, particularly in cancer and inflammation. The compound's ability to modulate enzyme activity can lead to therapeutic effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes related to cancer progression, potentially altering metabolic pathways that favor tumor growth.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate immune responses and cellular proliferation.
Anticancer Properties
Recent studies have highlighted the potential of 6-Chloro-5-phenylpyrazin-2-amine as an anticancer agent. For instance, its effectiveness against various cancer cell lines has been documented, suggesting it may induce apoptosis or inhibit proliferation through specific pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate cytokine production and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
Neuroprotective Activity
Research indicates that 6-Chloro-5-phenylpyrazin-2-amine may exhibit neuroprotective effects by antagonizing adenosine A2A receptors. This interaction could be beneficial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease by enhancing dopaminergic signaling and reducing neuroinflammation.
Case Studies
- Anticancer Activity : A study on the effects of 6-Chloro-5-phenylpyrazin-2-amine on breast cancer cells demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-1β, TNFα), suggesting its potential as an anti-inflammatory therapeutic agent.
- Neuroprotection : A study involving neuroblastoma cells showed that treatment with the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.
Comparison with Similar Compounds
The unique structure of 6-Chloro-5-phenylpyrazin-2-amine distinguishes it from similar compounds like 6-Chloro-2-phenylpyrazine and 5-Phenylpyrazin-2-amine. The presence of both chlorine and amine groups enhances its reactivity and biological activity compared to these analogs.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-5-phenylpyrazin-2-amine | Chlorine at position 6, amine at position 2 | Anticancer, anti-inflammatory |
| 6-Chloro-2-phenylpyrazine | Chlorine at position 6 | Limited bioactivity compared to target compound |
| 5-Phenylpyrazin-2-amines | Lacks chlorine | Reduced effectiveness in biological assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
